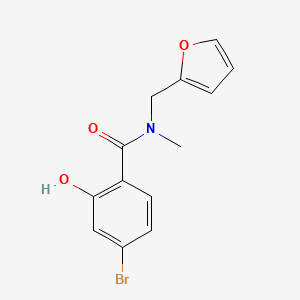
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide is a chemical compound that features a phenylthio group attached to a butanamide backbone, with a triazole ring as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide typically involves the reaction of a phenylthio-substituted intermediate with a triazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various triazoline derivatives .
Applications De Recherche Scientifique
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biological pathway. The phenylthio and triazole groups play crucial roles in the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Allyl-5-((phenylthio)me)-4h-1,2,4-triazol-3-yl)thio)-1-(4-br-ph)ethanone
- (5-Phenyl-4h-1,2,4-triazol-3-yl)acetic acid dihydrate
Uniqueness
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylthio and triazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H14N4OS |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
4-phenylsulfanyl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C12H14N4OS/c17-11(15-12-13-9-14-16-12)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17) |
Clé InChI |
ANVFUQMZTGRCII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)



![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B14910951.png)




![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)

![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
